2,2,3,4,4,4-Hexafluoro-1-butanol

Description

The exact mass of the compound 2,2,3,4,4,4-Hexafluorobutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

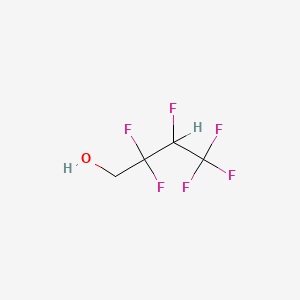

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXLZRISXUAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870523 | |

| Record name | 1H,1H,3H-Perfluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-31-0 | |

| Record name | 2,2,3,4,4,4-Hexafluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,3H-Perfluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-hexafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,3,4,4,4-Hexafluoro-1-butanol physical properties

An In-Depth Technical Guide to the Physical Properties of 2,2,3,4,4,4-Hexafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated alcohol with the chemical formula C₄H₄F₆O.[1][2][3][4][5] This highly specialized organic compound is noted for its unique combination of properties imparted by the extensive fluorination of its carbon backbone. For professionals in the pharmaceutical and chemical research sectors, it serves as a valuable building block, a specialized solvent, and a formulation aid.

The presence of six fluorine atoms significantly alters the electronic and physical characteristics of the butanol molecule, resulting in enhanced thermal stability, unique solvency, and the ability to influence the properties of active pharmaceutical ingredients (APIs).[1] Fluorinated compounds are critical in modern drug discovery, with fluorine's inclusion often leading to improved metabolic stability, binding affinity, and bioavailability.[6][7][8][9] This guide provides a comprehensive overview of the core physical properties of this compound, the standard methodologies for their determination, and its applications in a research and development context.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its application in synthesis, formulation, and material science.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutan-1-ol | [2][4][5] |

| CAS Number | 382-31-0 | [1][2][3][10] |

| Molecular Formula | C₄H₄F₆O | [1][2][3][4][5] |

| Molecular Weight | 182.06 g/mol / 182.07 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [1][4] |

| Boiling Point | 113 °C / 114-116 °C / 135 °C | [1][11][12] |

| Melting Point | -32 °C | [12] |

| Density | 1.57 g/mL / 1.64 g/mL (at 25 °C) | [1][11] |

| Refractive Index | n20/D 1.31 / 1.312 | [1][11] |

| Purity | ≥94% (GC) / 95% | [1][2][4] |

| Solubility | Soluble in water and polar organic solvents | [12] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the safe and effective use of any chemical compound. The values presented in Section 2.0 are typically determined using standardized, internationally recognized methodologies. While specific experimental reports for this compound are proprietary, the following protocols describe the standard industry and academic practices used.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a pure compound, it is a key indicator of identity and purity.

-

Standard Guideline: OECD Test Guideline 103, "Boiling Point."

-

Methodology (Capillary Method / Thiele Tube): This is a common and efficient method for determining boiling points, especially for small sample volumes.[13][14][15]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube or a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The sample tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with heating oil or a metal block heater.[16]

-

Heating: The apparatus is heated gently and continuously.[13] As the temperature rises, air trapped in the capillary tube expands and exits, causing an initial stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[13][15] This indicates that the vapor pressure inside the capillary equals the atmospheric pressure.

-

-

Alternative Method (Distillation): For larger volumes, the boiling point can be determined during simple distillation by recording the stable temperature of the vapor that is condensing on the thermometer bulb.[13][17]

Melting Point Determination

While this compound is a liquid at room temperature, its melting point (or freezing point) is determined to define its solid-liquid phase transition.

-

Standard Guideline: OECD Test Guideline 102, "Melting Point/Melting Range."

-

Methodology (Capillary Method): This is the most common technique for crystalline solids and can be adapted for solidified liquids.[18]

-

Sample Preparation: The liquid is first frozen. A small amount of the frozen solid is crushed into a fine powder and packed into a thin-walled capillary tube, sealed at one end.[16][19]

-

Apparatus: The capillary tube is placed in a melting point apparatus (either a heated metal block or an oil bath like a Thiele tube) equipped with a calibrated thermometer or digital sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation & Measurement: The temperature at which the first signs of melting are observed (the substance begins to liquefy) and the temperature at which the last solid crystal disappears are recorded. This range is the melting point range. For a pure substance, this range is typically narrow (0.5-1.0 °C).[16]

-

Density Determination

Density is the mass of a substance per unit volume and is a fundamental physical property.

-

Standard Guideline: OECD Test Guideline 109, "Density of Liquids and Solids."

-

Methodology 1 (Pycnometry): Pycnometers are glass flasks with a precisely known volume. This method is highly accurate.[20]

-

The empty, clean, and dry pycnometer is weighed.

-

It is then filled with the sample liquid (this compound), ensuring it reaches a calibrated mark, and thermostatted to a specific temperature (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

-

Methodology 2 (Oscillating U-tube / Vibrational Density Meter): This is a modern, automated method.[20]

-

A liquid sample is injected into a U-shaped oscillating tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is calculated from this frequency change based on prior calibration with standards. This method is fast, reliable, and requires only a small sample volume.[20]

-

-

Methodology 3 (Hydrometry): A hydrometer, a calibrated glass float, is placed in the liquid.[21] It sinks to a depth corresponding to the liquid's density, which can be read directly from a calibrated scale on the hydrometer's stem.

Applications and Logical Workflows

The unique properties of this compound make it a versatile tool in several high-tech fields, particularly in drug development and chemical synthesis.

Key Application Areas

-

Specialized Solvent: Its high polarity, ability to act as a hydrogen-bond donor, and low nucleophilicity make it an excellent solvent for highly polar or fluorinated compounds, enhancing reaction rates and selectivity.[1][12] It is particularly effective in reactions where protic, non-nucleophilic media are required.

-

Drug Formulation: Fluorinated alcohols can improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[6] They can act as co-solvents or formulation excipients in both oral and parenteral drug products.

-

Chemical Synthesis: It serves as a key reagent and building block for introducing the hexafluorobutyl group into larger molecules, a strategy used by medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates.[12]

-

Electronics and Materials: Its thermal and chemical stability are leveraged in the production of high-performance materials like dielectric films for the electronics industry.[1]

Workflow: Application in Drug Development

The following diagram illustrates a logical workflow for how this compound can be integrated into an early-phase drug development pipeline.

Caption: Logical workflow of this compound (HFBO) in drug development.

Workflow: Chemical Synthesis

This diagram outlines a simplified, high-level workflow for the synthesis and purification of this compound itself.

Caption: Simplified workflow for the synthesis and purification of the title compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Primary Hazards: It is a flammable liquid and vapor. It causes skin, eye, and respiratory system irritation.[11][12] It may be harmful if swallowed or inhaled.

-

Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is often between 2-8°C.[2]

Workflow: Laboratory Safety Precautions

This diagram illustrates the logical flow of safety measures when working with this compound.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a fluorinated alcohol of significant interest to the chemical and pharmaceutical sciences. Its distinct physical properties, driven by its molecular structure, make it a powerful tool for organic synthesis and a key enabling component in the formulation of modern therapeutics. A thorough understanding of its properties, the standard methods used for their validation, and the requisite safety protocols is essential for leveraging its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 382-31-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,2,3,4,4,4-Hexafluorobutan-1-ol | C4H4F6O | CID 533990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. thinksrs.com [thinksrs.com]

- 19. byjus.com [byjus.com]

- 20. knowledge.reagecon.com [knowledge.reagecon.com]

- 21. truedyne.com [truedyne.com]

2,2,3,4,4,4-Hexafluoro-1-butanol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,4,4,4-Hexafluoro-1-butanol is a fluorinated alcohol with the chemical formula C₄H₄F₆O.[1][2][3] Its unique properties, stemming from the presence of multiple fluorine atoms, make it a valuable compound in various scientific and industrial applications, including in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, synthesis, and applications, with a focus on information relevant to research and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a four-carbon butanol backbone with six fluorine atoms attached to carbons 2, 3, and 4. The hydroxyl group is located at position 1.

IUPAC Name: 2,2,3,4,4,4-hexafluorobutan-1-ol[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in chemical reactions, and for the development of new formulations.

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₆O | [1][2][3] |

| Molecular Weight | 182.07 g/mol | [2][4] |

| CAS Number | 382-31-0 | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 113-114 °C at 740 mmHg | [4][5] |

| Melting Point | -32 °C | |

| Density | 1.57 - 1.64 g/mL | [4][5] |

| Refractive Index (n20D) | 1.31 | [4] |

| Flash Point | 51 °C | [5] |

| Solubility | Soluble in water and polar organic solvents. |

Synthesis of this compound

While various synthetic routes may exist, one common method involves the reaction of hexafluoropropylene with methanol. Below is a generalized experimental protocol for this synthesis.

Experimental Protocol: Synthesis from Hexafluoropropylene and Methanol

Objective: To synthesize this compound.

Materials:

-

Hexafluoropropylene

-

Methanol

-

Initiator (e.g., a peroxide)

-

High-pressure autoclave reactor

-

Distillation apparatus

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: A specific molar ratio of methanol and an initiator are charged into the reactor.

-

Introduction of Hexafluoropropylene: The reactor is cooled, and a predetermined amount of hexafluoropropylene is introduced.

-

Reaction: The reactor is sealed and heated to the desired reaction temperature. The reaction is allowed to proceed for a set period under constant stirring. The pressure inside the reactor is monitored throughout the reaction.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted hexafluoropropylene is carefully vented.

-

Work-up: The crude reaction mixture is transferred to a distillation apparatus.

-

Purification: The product, this compound, is purified by fractional distillation.

-

Characterization: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions: This synthesis involves flammable and potentially toxic materials and should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The high-pressure reactor should be operated with extreme caution.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with several applications in research and drug development.

As a Specialized Solvent

Due to its high polarity, thermal stability, and low nucleophilicity, it serves as an excellent solvent for various chemical reactions, particularly in the synthesis of other fluorinated compounds. Its unique properties can enhance reaction rates and selectivity. It is also used in the production of high-performance materials for the electronics industry, such as dielectric films.

Role in Drug Formulation and Delivery

In the pharmaceutical industry, this compound is explored for its potential to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable formulations can be advantageous in drug delivery systems.

Solvothermal Synthesis of Nanoparticles

Fluorinated alcohols like this compound can be used in the solvothermal synthesis of nanoparticles. A general protocol for such a synthesis is outlined below.

Objective: To synthesize superhydrophobic hollow carbon nanoparticles using a fluorinated alcohol.

Materials:

-

This compound

-

Sodium metal

-

Teflon-lined stainless steel autoclave

-

Ethanol for dispersion

-

Centrifuge

-

Drying oven

-

Characterization equipment (e.g., SEM, TEM, contact angle goniometer)

Procedure:

-

Reactant Preparation: In a glovebox under an inert atmosphere, a piece of sodium metal is added to a Teflon-lined autoclave.

-

Addition of Fluorinated Alcohol: this compound is added to the autoclave.

-

Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 200 °C) for a designated time (e.g., 24 hours).

-

Cooling and Washing: The autoclave is allowed to cool to room temperature. The black solid product is collected and washed several times with ethanol to remove any unreacted starting materials and byproducts. Centrifugation is used to separate the nanoparticles from the washing solvent.

-

Drying: The washed nanoparticles are dried in an oven at a moderate temperature (e.g., 60 °C).

-

Characterization: The morphology, size, and properties of the synthesized hollow carbon nanoparticles are characterized using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and their hydrophobicity is assessed by measuring the water contact angle.

Safety Precautions: This procedure involves metallic sodium, which is highly reactive with water and air. All manipulations with sodium should be performed under an inert atmosphere. The solvothermal reaction is carried out in a sealed high-pressure vessel and should be handled with appropriate safety measures.

Conclusion

This compound is a fluorinated alcohol with a unique combination of properties that make it a valuable tool for researchers, scientists, and professionals in drug development. Its utility as a specialized solvent and its role in the synthesis of advanced materials and potentially in pharmaceutical formulations highlight its importance in modern chemistry and material science. The provided technical information, including its physicochemical properties and detailed experimental protocols, serves as a comprehensive resource for its effective and safe utilization in a research and development setting.

References

Spectroscopic Data of 2,2,3,4,4,4-Hexafluoro-1-butanol: A Technical Guide

Introduction

2,2,3,4,4,4-Hexafluoro-1-butanol (CAS No. 382-31-0) is a fluorinated alcohol with the molecular formula C₄H₄F₆O.[1] Its unique structure, featuring a significant degree of fluorination, imparts distinct chemical and physical properties that are of interest to researchers in various fields, including materials science and drug development. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure

The structure of this compound is characterized by a butanol backbone with six fluorine substituents.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Triplet of Multiplets | 2H | -CH ₂OH |

| ~4.5 - 5.0 | Multiplet | 1H | -CF₂CH FCF₃ |

| ~2.0 - 3.0 | Broad Singlet | 1H | -CH₂OH |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | C H₂OH |

| ~115 - 125 (quartet) | C F₃ |

| ~110 - 120 (triplet) | -C F₂- |

| ~85 - 95 (doublet) | -C HF- |

¹⁹F NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -75 | Doublet | -CF ₃ |

| ~ -120 to -130 | Multiplet | -CF ₂- |

| ~ -200 to -210 | Multiplet | -CF H- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and C-F bonds.

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 2960 - 2850 | Medium | C-H stretch |

| 1450 - 1350 | Medium | C-H bend |

| 1250 - 1050 | Strong | C-O stretch |

| 1200 - 1000 | Very Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 182 | Low | [M]⁺ |

| 163 | Medium | [M - F]⁺ |

| 151 | Medium | [M - CH₂OH]⁺ |

| 113 | High | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

| 31 | High | [CH₂OH]⁺ |

Predicted Fragmentation Pathway

Caption: Predicted Fragmentation Pathway for this compound in EI-MS.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Identification: Identify and label the major absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 10 to 300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

References

An In-depth Technical Guide to the Solubility of 2,2,3,4,4,4-Hexafluoro-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,4,4,4-hexafluoro-1-butanol in various organic solvents. This fluorinated alcohol is recognized for its unique properties, including its utility as a solvent and a reagent in the synthesis of fluorinated compounds, which are of increasing importance in the pharmaceutical and agrochemical industries.[1]

Core Technical Data: Solubility Profile

The following table summarizes the available qualitative solubility information for this compound in a selection of common organic solvents.

| Organic Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Methanol | CH₃OH | Polar | Miscible |

| Ethanol | C₂H₅OH | Polar | Miscible |

| Acetone | (CH₃)₂CO | Polar | Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Miscible[3] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar | Miscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered reliable for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Saturated solution of the test compound in the solvent

-

Calibrated analytical balance

-

Vials with airtight caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

For more rapid and complete separation, centrifuge the vial at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent from the measured concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart outlining the key steps in the experimental determination of the solubility of this compound in an organic solvent.

References

Navigating the Safety Profile of 2,2,3,4,4,4-Hexafluoro-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,2,3,4,4,4-Hexafluoro-1-butanol (CAS No. 382-31-0). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clarity, data accessibility, and practical application of safety measures.

Section 1: Chemical Identification and Physical Properties

This compound is a fluorinated alcohol with the molecular formula C4H4F6O.[1] Its unique properties make it a subject of interest in various research and development applications. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C4H4F6O | PubChem[1] |

| Molecular Weight | 182.06 g/mol | PubChem[1] |

| CAS Number | 382-31-0 | Fisher Scientific[2], PubChem[1] |

| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific[3] |

| Odor | No information available | Thermo Fisher Scientific[3] |

| Purity | >94.0% (GC) to 95% | TCI Chemicals, Sigma-Aldrich[4] |

Section 2: GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][3] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2][3][4] |

Hazard Pictograms:

-

Flame

-

Exclamation Mark

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent use of appropriate personal protective equipment.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield.[2] | Prevents eye irritation and serious eye damage from splashes. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | Protects against skin irritation. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | Prevents respiratory tract irritation from inhalation of vapors. |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous materials.

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] Ensure adequate ventilation, especially in confined areas.[2]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Handling and Storage Procedures

Proper procedures for handling and storage are essential to maintain a safe laboratory environment.

-

Handling:

-

Wash face, hands, and any exposed skin thoroughly after handling.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[2]

-

Ground/bond container and receiving equipment.[2]

-

Use only non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

-

Storage:

Below is a logical workflow for the safe handling of this compound in a laboratory setting.

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[2] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[2] Do NOT induce vomiting. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam for extinction.[2]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors may travel to source of ignition and flash back. Containers may explode when heated.[2]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride.[2]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition. Take precautionary measures against static discharges.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2]

The logical relationship for responding to an accidental spill is outlined in the diagram below.

Section 5: Toxicological Information and Experimental Protocols

Currently, detailed publicly available toxicological studies with specific experimental protocols for this compound are limited. The GHS classifications are based on data that is not fully detailed in the provided safety data sheets.

General research on fluorinated alcohols suggests they can perturb lipid bilayers, which could affect membrane and membrane protein function.[5] However, specific studies on the signaling pathways affected by this compound are not available in the public domain.

Professionals are advised to treat this chemical with the caution required for a substance with its GHS classifications and to assume the potential for adverse health effects upon exposure.

Section 6: Conclusion

This compound is a valuable chemical for research and development, but it presents significant health and safety hazards. A thorough understanding and strict implementation of the safety protocols outlined in this guide are essential for its safe use. All personnel handling this substance must be adequately trained on its hazards and the necessary precautions. Continuous vigilance and adherence to best laboratory practices are paramount to ensure a safe working environment.

References

- 1. 2,2,3,4,4,4-Hexafluorobutan-1-ol | C4H4F6O | CID 533990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | 382-31-0 [sigmaaldrich.com]

- 5. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluoro-1-butanol, a fluorinated alcohol with significant potential in various scientific and industrial applications. This document details its chemical and physical properties, summarizes its primary applications, and presents a conceptual framework for its use in chemical synthesis.

Core Properties

This compound is a colorless and odorless liquid.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄F₆O[2] |

| Molecular Weight | 182.06 g/mol [2], 182.07 g/mol , 182.065 g/mol |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutan-1-ol[2] |

| CAS Number | 382-31-0[1] |

| Boiling Point | 135 °C[1] |

| Melting Point | -32 °C[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

Applications in Research and Development

This compound is a versatile compound with a growing number of applications in the chemical and pharmaceutical industries. Its unique properties, derived from its highly fluorinated structure, make it a valuable tool for researchers and developers.

As a Specialized Solvent: Due to its polar nature and ability to form hydrogen bonds, this compound is an effective solvent for a variety of chemical reactions.[1] It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where its unique solvent properties can enhance reaction rates and yields.[1]

In Fluorination Chemistry: The compound can act as a fluorinating agent in organic synthesis.[1] It is used for the conversion of alcohols, amines, and thiols into their corresponding fluorinated derivatives and in the synthesis of fluorinated carboxylic acids, esters, and amides.[1] The introduction of fluorine atoms can significantly alter the biological activity and physicochemical properties of molecules, a key strategy in drug development.

In Materials Science and Electronics: this compound is utilized as an electrolyte additive in lithium-ion batteries, where it can improve electrochemical performance and safety.[1] It also serves as a cleaning agent in the semiconductor industry for silicon wafers and other electronic components.[1]

Experimental Protocols: A General Overview

While detailed, step-by-step experimental protocols for the use of this compound are not widely available in the public domain, its general application as a solvent in chemical synthesis can be conceptualized. The following workflow illustrates a generic synthetic procedure where it might be employed.

Caption: Conceptual workflow for a chemical synthesis using this compound as a solvent.

The logical flow for utilizing this compound as a solvent would typically involve:

-

Preparation: The reactants and any necessary catalysts are combined in a suitable reaction vessel containing this compound as the solvent.

-

Reaction: The reaction mixture is maintained under controlled conditions (e.g., temperature, pressure, stirring) to facilitate the desired chemical transformation. The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, GC, HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through standard procedures such as extraction and purified via methods like column chromatography.

The choice of this compound as a solvent would be dictated by the specific requirements of the reaction, such as the solubility of the reactants and the desired reaction kinetics.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often stems from the effect of fluorination on a molecule's properties. The diagram below illustrates the logical relationship between the use of this fluorinated alcohol and the potential enhancement of a drug candidate's profile.

Caption: Logical pathway from using this compound to an improved drug candidate.

This diagram illustrates that the use of this compound in the synthesis of a lead compound can lead to the introduction of fluorine atoms. This molecular modification can, in turn, enhance key properties of the drug candidate, such as increased metabolic stability, improved binding affinity to its target, and altered lipophilicity, ultimately leading to a more promising therapeutic agent.

References

An In-Depth Technical Guide to the Synthesis of 2,2,3,4,4,4-Hexafluoro-1-butanol from Hexafluoropropylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,4,4,4-hexafluoro-1-butanol from hexafluoropropylene, a process of significant interest in the development of fluorinated compounds for various applications, including pharmaceuticals, agrochemicals, and advanced materials. The primary synthesis route involves a free-radical initiated telomerization reaction between hexafluoropropylene and methanol.

Introduction

This compound is a valuable fluorinated alcohol due to its unique physicochemical properties, such as high thermal and chemical stability, and its ability to act as a solvent for a wide range of compounds.[1] Its synthesis from readily available starting materials like hexafluoropropylene is a key area of research. The most common and direct method for this conversion is the free-radical addition of methanol across the double bond of hexafluoropropylene. This reaction, a subset of telomerization, can be initiated through various methods, including the use of chemical initiators (such as peroxides) or through photochemical or radiation-induced radical generation.

A critical aspect of this synthesis is the potential for the formation of isomeric products. The addition of the hydroxymethyl radical (•CH₂OH) to the asymmetric hexafluoropropylene molecule can, in principle, lead to two isomers: the desired this compound and 2,2,3,4,4,4-hexafluoro-2-butanol. The regioselectivity of this addition is a key consideration in optimizing the synthesis for the primary alcohol.

Synthesis Pathway: Free-Radical Telomerization

The core of the synthesis is the free-radical chain reaction involving hexafluoropropylene and methanol. This process can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the generation of free radicals from an initiator. Common initiators for this type of reaction include organic peroxides, such as benzoyl peroxide or di-tert-butyl peroxide, and azo compounds like 2,2'-azobis(2-methylpropionitrile) (AIBN).[2] Alternatively, initiation can be achieved using ultraviolet (UV) light or gamma radiation, which can induce the homolytic cleavage of bonds in methanol to form the necessary radicals.

The initiation step involves the formation of a hydroxymethyl radical (•CH₂OH) from methanol. In the case of a peroxide initiator (ROOR), the process is as follows:

-

Homolytic Cleavage of the Initiator: ROOR → 2 RO•

-

Hydrogen Abstraction from Methanol: RO• + CH₃OH → ROH + •CH₂OH

Propagation

The propagation phase consists of a chain reaction where the hydroxymethyl radical adds to the hexafluoropropylene, and the resulting radical propagates the chain.

-

Addition of Hydroxymethyl Radical to Hexafluoropropylene: The •CH₂OH radical attacks the double bond of hexafluoropropylene. The addition is regioselective, with the radical preferentially attacking the CF₂ end of the double bond due to steric and electronic factors. This leads to the formation of a more stable secondary radical.

•CH₂OH + CF₂=CFCF₃ → HOCH₂CF₂ĊFCF₃

-

Hydrogen Abstraction from Methanol: The newly formed fluoroalkyl radical abstracts a hydrogen atom from another methanol molecule, thereby regenerating the hydroxymethyl radical and forming the final product.

HOCH₂CF₂ĊFCF₃ + CH₃OH → HOCH₂CF₂CHFCF₃ + •CH₂OH

Termination

The chain reaction is terminated by the combination of any two radicals in the system, for example:

2 •CH₂OH → HOCH₂CH₂OH

2 HOCH₂CF₂ĊFCF₃ → (HOCH₂CF₂CFCF₃)₂

•CH₂OH + HOCH₂CF₂ĊFCF₃ → HOCH₂CF(CF₃)CF₂CH₂OH

Experimental Protocols

While a definitive, universally optimized protocol is not available in the public literature, the following represents a generalized experimental procedure based on analogous reactions and available data. Researchers should consider this a starting point for optimization.

Peroxide-Initiated Synthesis

Materials:

-

Methanol (anhydrous)

-

Hexafluoropropylene

-

Di-tert-butyl peroxide (or other suitable radical initiator)

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

-

A high-pressure autoclave is charged with anhydrous methanol and the radical initiator (e.g., di-tert-butyl peroxide).

-

The autoclave is sealed, and the air is purged with an inert gas, such as nitrogen or argon.

-

Hexafluoropropylene is introduced into the autoclave to the desired pressure.

-

The reaction mixture is heated to the decomposition temperature of the initiator (for di-tert-butyl peroxide, typically 120-140 °C) and stirred for a specified period (e.g., 6-24 hours). The pressure will increase upon heating and should be monitored.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess hexafluoropropylene is carefully vented.

-

The crude reaction mixture is collected for purification.

Photochemically-Initiated Synthesis

Materials:

-

Methanol (anhydrous)

-

Hexafluoropropylene

-

Quartz reaction vessel suitable for photochemistry

-

UV lamp (e.g., mercury vapor lamp)

Procedure:

-

A quartz reaction vessel is charged with anhydrous methanol.

-

The vessel is cooled (e.g., in a dry ice/acetone bath), and a stream of hexafluoropropylene is bubbled through the methanol until the desired amount is absorbed, or the vessel is pressurized with hexafluoropropylene.

-

The reaction mixture is irradiated with a UV lamp at a controlled temperature (e.g., room temperature or below) for a specified period.

-

After the reaction, the excess hexafluoropropylene is allowed to evaporate, and the crude product is collected.

Purification

The crude product from the reaction will likely contain unreacted methanol, the desired this compound, the isomeric 2,2,3,4,4,4-hexafluoro-2-butanol, and potentially higher molecular weight telomers. Purification is typically achieved by fractional distillation under reduced pressure. The significant difference in the boiling points of the components allows for their separation.

Data Presentation

Due to the limited availability of specific experimental data in the literature for this exact synthesis, the following table presents typical ranges for reaction parameters based on analogous free-radical additions to fluoroalkenes.

| Parameter | Peroxide Initiation | Photochemical Initiation |

| Initiator | Di-tert-butyl peroxide, Benzoyl peroxide | UV light (e.g., 254 nm) |

| Initiator Conc. | 1-5 mol% (relative to methanol) | N/A |

| Temperature | 120-150 °C | 0-25 °C |

| Pressure | Autogenous pressure | Autogenous or slightly above atmospheric |

| Reaction Time | 6-24 hours | 12-48 hours |

| Molar Ratio (MeOH:HFP) | 5:1 to 20:1 | 5:1 to 20:1 |

| Typical Yield | Moderate to Good (highly dependent on conditions) | Moderate |

| Selectivity | Mixture of 1-butanol and 2-butanol isomers | Mixture of 1-butanol and 2-butanol isomers |

Mandatory Visualizations

Caption: Free-radical telomerization pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from hexafluoropropylene and methanol via free-radical telomerization is a feasible and direct route. The primary challenges lie in optimizing the reaction conditions to maximize the yield and regioselectivity towards the desired primary alcohol, as well as in the efficient separation of the product from isomeric byproducts and other reaction components. Further research and process development are necessary to refine the experimental protocols and improve the overall efficiency of this important transformation for the production of valuable fluorinated building blocks.

References

Navigating Chemical Environments: A Technical Guide to the Compatibility of 2,2,3,4,4,4-Hexafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compatibility of 2,2,3,4,4,4-Hexafluoro-1-butanol, a fluorinated alcohol increasingly utilized for its unique solvent properties. Understanding the interaction of this compound with various materials is critical for ensuring the integrity of experimental setups, the stability of formulations, and the safety of laboratory personnel. This document offers a structured chemical compatibility chart, detailed experimental protocols for material testing, and a visual representation of a typical evaluation workflow.

Chemical Compatibility Profile

This compound (HFB) is a polar, protic solvent with a distinct chemical nature owing to its high degree of fluorination. This structure imparts properties such as a strong hydrogen-bond-donating ability and a low dielectric constant. Its compatibility with other chemicals is a nuanced subject, influenced by factors such as the nature of the chemical, concentration, temperature, and exposure duration.

General chemical principles and available data on fluorinated alcohols suggest that HFB exhibits good to excellent compatibility with many organic compounds, particularly those that are non-polar or moderately polar. However, its reactivity with strong acids, strong bases, and potent oxidizing agents should be carefully considered. The following table summarizes the expected compatibility of this compound with common classes of chemicals. It is important to note that this chart is a guideline, and for critical applications, specific testing is strongly recommended.

| Chemical Class | Representative Examples | Expected Compatibility | Potential Effects |

| Acids (Weak Organic) | Acetic Acid, Formic Acid | Good | Generally stable, but may undergo esterification at elevated temperatures or with catalysts. |

| Acids (Strong Mineral) | Sulfuric Acid, Hydrochloric Acid | Fair to Poor | Potential for dehydration, etherification, or other acid-catalyzed reactions, especially at higher concentrations and temperatures. |

| Bases (Weak) | Amines (e.g., Triethylamine), Pyridine | Good | Generally stable, may form hydrogen-bonded complexes. |

| Bases (Strong) | Sodium Hydroxide, Potassium Hydroxide | Poor | Susceptible to deprotonation and subsequent reactions. May cause degradation of the butanol. |

| Alcohols | Methanol, Ethanol, Isopropanol | Excellent | Miscible in all proportions, forming ideal or near-ideal solutions. |

| Aldehydes & Ketones | Acetone, Acetaldehyde, Methyl Ethyl Ketone | Good | Generally good solvent compatibility. Potential for acetal/ketal formation under acidic conditions. |

| Esters | Ethyl Acetate, Butyl Acetate | Excellent | Good miscibility and stability. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Excellent | Good miscibility and stability. |

| Halogenated Solvents | Dichloromethane, Chloroform | Excellent | Good miscibility and stability. |

| Hydrocarbons (Aliphatic) | Hexane, Heptane | Good | Generally miscible, forming non-ideal solutions. |

| Hydrocarbons (Aromatic) | Toluene, Xylene | Excellent | Good miscibility and stability. |

| Oxidizing Agents | Hydrogen Peroxide, Potassium Permanganate | Poor | Susceptible to oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or degradation products. |

| Reducing Agents | Sodium Borohydride, Lithium Aluminum Hydride | Fair to Poor | The alcohol group can react with strong reducing agents. |

Experimental Protocols for Chemical Compatibility Testing

To ensure the suitability of materials for use with this compound, a systematic experimental evaluation is essential. The following protocol is based on established standards for chemical resistance testing, such as ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents." This methodology can be adapted for various materials, including polymers, elastomers, and metals.

Material Sample Preparation

-

Sample Selection: Obtain representative samples of the material to be tested. For polymers and elastomers, these are often in the form of standardized tensile bars, disks, or sections of tubing. For metals, coupons of a specific surface area are typically used.

-

Pre-conditioning: Condition the samples according to standardized procedures (e.g., 24 hours at 23°C and 50% relative humidity) to ensure consistent initial properties.

-

Initial Measurements: Accurately measure and record the initial properties of the samples. This includes:

-

Mass: Weigh each sample to at least four decimal places.

-

Dimensions: Measure the length, width, and thickness of each sample at multiple points.

-

Appearance: Note the initial color, transparency, and surface texture.

-

Mechanical Properties (optional but recommended): For polymers and elastomers, perform initial tensile testing to determine properties like tensile strength, elongation at break, and modulus of elasticity. For metals, initial hardness or surface roughness may be measured.

-

Exposure to this compound

-

Immersion: Place the prepared samples in a sealed container filled with this compound. Ensure the samples are fully immersed and not in contact with each other. The volume of the butanol should be sufficient to avoid significant changes in concentration due to absorption by the samples.

-

Exposure Conditions:

-

Temperature: Conduct the test at a controlled temperature relevant to the intended application. Common test temperatures are ambient (e.g., 23°C) and elevated temperatures (e.g., 50°C or 70°C) to accelerate potential degradation.

-

Duration: The duration of exposure should be representative of the expected service life. Typical test durations range from 24 hours to several weeks or even months. It is advisable to test at multiple time points to understand the kinetics of any changes.

-

Post-Exposure Evaluation

-

Sample Retrieval: At the end of the specified exposure period, carefully remove the samples from the butanol.

-

Cleaning and Drying: Gently clean the surface of the samples to remove excess butanol. The cleaning method should not damage the material. Allow the samples to dry in a controlled environment until a constant weight is achieved.

-

Final Measurements: Repeat the measurements taken in the pre-exposure stage:

-

Mass Change: Calculate the percentage change in mass.

-

Dimensional Change: Calculate the percentage change in dimensions (swelling or shrinkage).

-

Appearance Change: Visually inspect for any changes in color, transparency, surface cracking, crazing, or other signs of degradation.

-

Mechanical Properties Change: Perform post-exposure mechanical testing and compare the results to the initial values to determine the retention of mechanical properties.

-

Data Analysis and Interpretation

-

Quantitative Analysis: Present the data for changes in mass, dimensions, and mechanical properties in a tabular format for easy comparison.

-

Qualitative Assessment: Describe the observed changes in appearance.

-

Compatibility Rating: Based on the extent of the changes observed, assign a compatibility rating (e.g., Excellent, Good, Fair, Poor/Not Recommended).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical chemical compatibility testing protocol.

Methodological & Application

Application Notes and Protocols: Utilizing 2,2,3,4,4,4-Hexafluoro-1-butanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2,2,3,4,4,4-Hexafluoro-1-butanol as a specialized solvent in peptide synthesis. While direct literature on the application of this specific isomer is limited, its properties as a polar, fluorinated alcohol suggest its utility in addressing common challenges in peptide chemistry, particularly in the solubilization of aggregating and hydrophobic peptides. This document outlines its potential applications, presents comparative physicochemical data, and provides detailed, extrapolated protocols for its use in solid-phase peptide synthesis (SPPS) and for the dissolution of difficult peptide sequences. The information is intended to guide researchers in exploring this compound as a viable alternative to more commonly used solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and N,N-dimethylformamide (DMF).

Introduction to this compound

This compound is a fluorinated alcohol with the chemical formula C4H4F6O.[1] It is a colorless liquid that is soluble in water and other polar organic solvents.[2] Its unique properties, including its high polarity and hydrogen bond-donating capability, make it a promising solvent for various chemical syntheses, including for pharmaceuticals and agrochemicals.[2] In the context of peptide synthesis, solvents with these characteristics are often employed to disrupt the secondary structures, such as β-sheets, that can lead to peptide aggregation and poor solubility.

Peptide aggregation is a significant challenge in both solid-phase and solution-phase peptide synthesis, as well as in the handling and formulation of final peptide products. Aggregation can lead to incomplete reactions, difficult purifications, and loss of biological activity. Fluorinated alcohols, most notably HFIP, are known to be excellent solvents for dissolving and disaggregating peptides, including those with a high tendency to form β-sheets, like polyglutamine sequences.[3] Based on its structural and chemical similarities to HFIP, this compound is presented here as a solvent with high potential to mitigate these issues.

Physicochemical Properties and Comparison with Common Solvents

The selection of a solvent is critical for successful peptide synthesis. The following table summarizes the key physical and chemical properties of this compound in comparison to other solvents commonly used in peptide synthesis.

| Property | This compound | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 382-31-0[1] | 920-66-1 | 68-12-2 | 872-50-4 |

| Molecular Formula | C4H4F6O[1] | C3H2F6O | C3H7NO | C5H9NO |

| Molecular Weight ( g/mol ) | 182.06[1] | 168.04 | 73.09 | 99.13 |

| Boiling Point (°C) | 135[2] | 59 | 153 | 202 |

| Density (g/mL) | ~1.47 (estimated) | 1.596 | 0.944 | 1.028 |

| Polarity | High | High | High | High |

| Hydrogen Bond Donor | Strong | Strong | Weak | Weak |

| Primary Use in Peptide Synthesis | Potential for dissolving aggregating peptides and as a co-solvent. | Dissolving aggregating peptides, cleavage from resin.[3] | General solvent for coupling and washing steps. | General solvent for coupling and washing steps, often used for difficult sequences. |

Potential Applications in Peptide Synthesis

Based on its properties, this compound is anticipated to be effective in the following applications:

-

Dissolving and Disaggregating "Difficult" Peptides: Its strong hydrogen bond-donating capacity can disrupt the intermolecular hydrogen bonds that hold peptide aggregates together, thereby improving solubility.

-

Co-solvent in Coupling Reactions: For peptide sequences prone to on-resin aggregation during SPPS, the addition of this compound to the primary solvent (e.g., DMF or NMP) could enhance the solvation of the growing peptide chain and improve coupling efficiency.

-

Use in Fragment Condensation: In the synthesis of long peptides or small proteins, the coupling of protected peptide fragments can be hampered by poor solubility. This compound could serve as a valuable solvent in such ligation strategies.

-

Cleavage from Resin: While less common than trifluoroacetic acid (TFA)-based cocktails, fluorinated alcohols can be used in specific cleavage protocols, particularly for sensitive peptides or when milder conditions are required.

Experimental Protocols

Note: The following protocols are extrapolated based on established procedures using HFIP. Researchers should perform small-scale trials to optimize concentrations, reaction times, and other parameters when using this compound.

Protocol 1: Dissolution and Disaggregation of Lyophilized Peptides

This protocol is designed for peptides that are difficult to dissolve in standard aqueous or organic solvents due to aggregation.

Materials:

-

Lyophilized peptide

-

This compound

-

Trifluoroacetic acid (TFA) (optional, for highly aggregated peptides)

-

Nitrogen or argon gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the lyophilized peptide in a suitable vial, add a minimal volume of this compound to fully wet the powder.

-

For peptides with extreme aggregation, a 1:1 (v/v) mixture of this compound and TFA can be used.[3]

-

Vortex the mixture until the peptide is completely dissolved. Sonication may be applied cautiously for short periods if necessary.

-

Once dissolved, evaporate the solvent under a gentle stream of nitrogen or argon gas. This should be performed in a well-ventilated fume hood.

-

The resulting peptide film or powder should be readily soluble in the desired aqueous buffer or solvent for subsequent experiments.

-

For critical applications, any residual, insoluble micro-aggregates can be removed by centrifugation.

Protocol 2: On-Resin Peptide Synthesis with this compound as a Co-solvent

This protocol describes the use of this compound as an additive in the coupling step during SPPS to mitigate on-resin aggregation.

Materials:

-

Peptide-resin

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

DMF or NMP

-

This compound

-

Piperidine solution for Fmoc deprotection

-

Washing solvents (DMF, DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Perform the standard Fmoc deprotection of the N-terminus of the peptide-resin using a piperidine solution.

-

Wash the resin thoroughly with DMF.

-

Prepare the activated amino acid solution by dissolving the Fmoc-amino acid, coupling reagent, and base in DMF or NMP.

-

To this solution, add this compound to a final concentration of 10-20% (v/v). Note: The optimal concentration should be determined empirically.

-

Add the activated amino acid solution containing the hexafluorobutanol to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

After completion of the coupling, wash the resin thoroughly with DMF to remove excess reagents and the co-solvent.

-

Proceed to the next deprotection and coupling cycle.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Always handle this solvent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Conclusion

While direct, peer-reviewed applications of this compound in peptide synthesis are not yet widely documented, its physicochemical properties strongly suggest its potential as a valuable tool for overcoming challenges associated with peptide aggregation and solubility. Its utility as a polar, hydrogen bond-donating solvent makes it a prime candidate for further investigation by researchers in peptide chemistry. The protocols provided herein, extrapolated from established methods with similar fluorinated alcohols, offer a starting point for the exploration of this promising solvent. As with any new reagent or solvent in a synthesis workflow, careful optimization and validation are essential to ensure successful outcomes.

References

Application Notes and Protocols: 2,2,3,4,4,4-Hexafluoro-1-butanol as a Specialized Solvent for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,4,4,4-hexafluoro-1-butanol (HFB) as a versatile and effective solvent for a variety of applications involving fluorinated compounds. Its unique properties make it a valuable tool in organic synthesis, purification, and analysis, particularly within the pharmaceutical and materials science sectors.[1]

Properties of this compound

This compound is a fluorinated alcohol that exists as a colorless liquid.[1] Its distinct physical and chemical properties, largely influenced by the presence of multiple fluorine atoms, make it an excellent solvent for polar and, in particular, fluorinated molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 382-31-0 | [1] |

| Molecular Formula | C₄H₄F₆O | [2] |

| Molecular Weight | 182.06 g/mol | [2] |

| Boiling Point | 135 °C | [1] |

| Melting Point | -32 °C | [1] |

| Density | 1.458 g/mL at 25 °C | |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in water and polar organic solvents.[1] |

Applications in Organic Synthesis

HFB serves as an effective reaction medium for the synthesis of various fluorinated compounds, including heterocyclic molecules and other complex organic structures.[3][4][5] Its high polarity and ability to form hydrogen bonds can enhance reaction rates and influence product selectivity.

General Protocol for a Synthesis Reaction using HFB as a Solvent

This protocol provides a general guideline for conducting a synthesis reaction where HFB is used as the primary solvent. Adjustments may be necessary based on the specific reactants and reaction conditions.

Materials:

-

This compound (HFB), reaction grade

-

Starting materials for the desired synthesis

-

Appropriate reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar or mechanical stirrer

-

Heating mantle or oil bath with temperature control

-

Condenser and inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the reaction vessel, add the starting materials and a magnetic stir bar.

-

Solvent Addition: Under an inert atmosphere, add the required volume of HFB to the reaction vessel.

-

Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will be specific to the reaction but may involve quenching the reaction, extraction with an appropriate organic solvent, and washing with aqueous solutions.

-

Purification: The crude product can be purified using standard techniques such as column chromatography, distillation, or recrystallization.

Purification of Fluorinated Compounds by Recrystallization

The unique solubility characteristics of HFB can be exploited for the purification of fluorinated compounds via recrystallization. Often, a compound that is sparingly soluble at room temperature will show significantly increased solubility in HFB at elevated temperatures, providing an ideal system for recrystallization.

Protocol for Recrystallization using HFB

This protocol outlines the steps for purifying a solid fluorinated compound using HFB as the recrystallization solvent.

Materials:

-

Crude fluorinated compound

-

This compound (HFB), analytical grade

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Filter paper and funnel (for hot filtration, if necessary)

-

Buchner funnel and filter flask (for vacuum filtration)

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of HFB. Gently heat the mixture with stirring until the solid completely dissolves. Add more HFB in small portions if necessary to achieve complete dissolution at the elevated temperature.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold HFB or a solvent in which the compound is sparingly soluble to remove any residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Application in NMR Spectroscopy

Protocol for NMR Sample Preparation using HFB

This protocol describes the preparation of an NMR sample using HFB as the solvent.

Materials:

-

Fluorinated compound for analysis

-

This compound (HFB), NMR grade

-

NMR tube and cap

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of the fluorinated compound directly into the NMR tube.

-

Solvent Addition: Add the appropriate volume of HFB (typically 0.5-0.7 mL for a standard 5 mm tube) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

Analysis: The sample is now ready for NMR analysis. The characteristic peaks of HFB should be noted and excluded from the analysis of the compound of interest.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,2,3,4,4,4-Hexafluorobutan-1-ol | C4H4F6O | CID 533990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]

Unlocking Synthetic Pathways: The Emerging Role of 2,2,3,4,4,4-Hexafluoro-1-butanol in Organic Synthesis